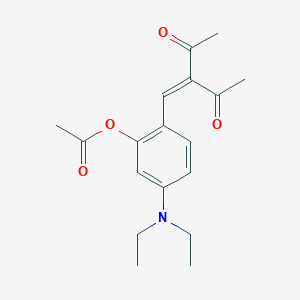![molecular formula C12H17N3 B5807202 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5807202.png)
6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine (ETPP) is a heterocyclic compound with a pyrrolopyridazine core structure. It has gained significant attention in scientific research due to its potential applications in drug discovery and development. ETPP is a versatile molecule with diverse biological activities, making it an attractive target for drug design.
Wirkmechanismus
The exact mechanism of action of 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine is not yet fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins involved in disease processes. For example, 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This inhibition can lead to DNA damage and cell death, making 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine a potential anticancer agent.
Biochemical and Physiological Effects:
6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine has been found to have a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. Additionally, 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine in lab experiments is its versatility. It has a range of biological activities, making it useful for studying various disease processes. Additionally, its relatively simple synthesis method makes it accessible to researchers. However, one limitation of using 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine is its potential toxicity. As with any experimental compound, caution must be taken when handling and using 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine. One area of interest is its potential as a treatment for neurodegenerative diseases. Researchers may also explore its use as an antiviral or antibacterial agent. Additionally, further studies could be conducted to better understand the mechanism of action of 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine and to identify potential drug targets. Overall, 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine is a promising compound with many potential applications in drug discovery and development.
Synthesemethoden
6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine can be synthesized by a variety of methods, including the reaction of 2,6-dimethyl-4-ethynylpyridine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base. Another approach involves the reaction of 2,6-dimethyl-4-ethynylpyridine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine has been extensively studied in the field of medicinal chemistry, with researchers exploring its potential as a drug candidate for various diseases. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. Additionally, 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
6-ethyl-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-6-15-9(4)11-7(2)13-14-8(3)12(11)10(15)5/h6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTJBYQGEIJZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2C(=NN=C(C2=C1C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5807120.png)

![N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5807137.png)

![N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5807149.png)
![4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid](/img/structure/B5807151.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5807156.png)

![N-{4-[(3-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5807161.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5807176.png)
![N-(1-propyl-4-piperidinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5807186.png)

![4-[2-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5807195.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-furamide](/img/structure/B5807209.png)